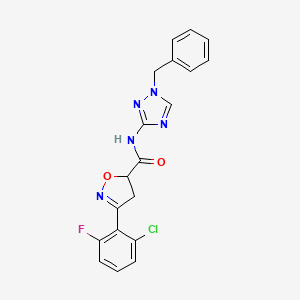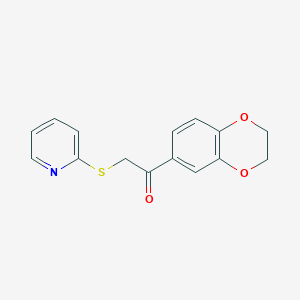
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. This compound is characterized by its complex structure, which includes a benzyl group, a triazole ring, and a chlorofluorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the Benzyl Group: This step may involve a nucleophilic substitution reaction where a benzyl halide reacts with the triazole ring.
Formation of the Isoxazole Ring: This can be done through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Attachment of the Chlorofluorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the chlorofluorophenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~5~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorofluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halides, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N5-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- N~5~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-3-phenyl-4,5-dihydro-5-isoxazolecarboxamide
- N~5~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
N~5~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of the chlorofluorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H15ClFN5O2 |
|---|---|
分子量 |
399.8 g/mol |
IUPAC名 |
N-(1-benzyl-1,2,4-triazol-3-yl)-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H15ClFN5O2/c20-13-7-4-8-14(21)17(13)15-9-16(28-25-15)18(27)23-19-22-11-26(24-19)10-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2,(H,23,24,27) |
InChIキー |
KMCSBVIPJHETQJ-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)NC3=NN(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926140.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14926148.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)
![2-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14926173.png)

![3-(3-methoxyphenyl)-6-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926192.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14926208.png)
![6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14926216.png)
![methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926217.png)
![4-(4-chlorophenyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926220.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926231.png)
